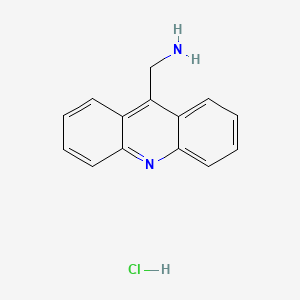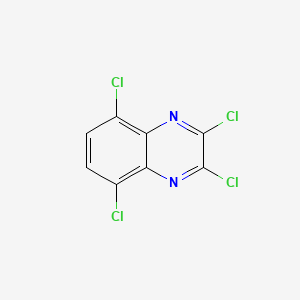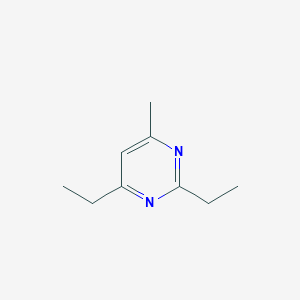
2,4-Diethyl-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethyl-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 2 and 4, and a methyl group at position 6 on the pyrimidine ring. Pyrimidines are known for their biological activity and are found in many natural and synthetic compounds with significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: 2,4-Diethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where halogenating agents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
科学研究应用
2,4-Diethyl-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Pyrimidine derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2,4-Diethyl-6-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
2,4-Diethyl-6-methylpyrimidine: Unique due to its specific substitution pattern.
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use as a precursor in various syntheses.
2,4-Dichloro-5-methylpyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its specific ethyl and methyl substitutions, which confer unique chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,4-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-7(3)10-9(5-2)11-8/h6H,4-5H2,1-3H3 |
InChI 键 |
OOWQHHAQKGGIKB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC(=C1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



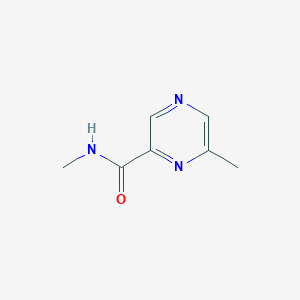
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
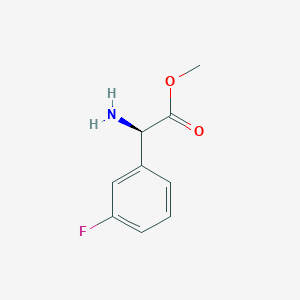
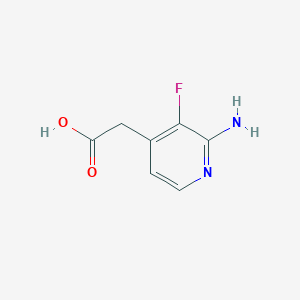

![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)
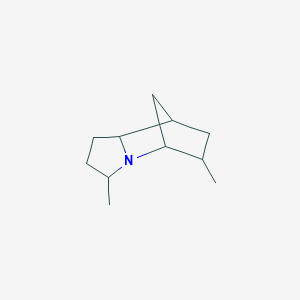

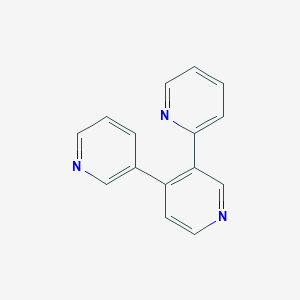
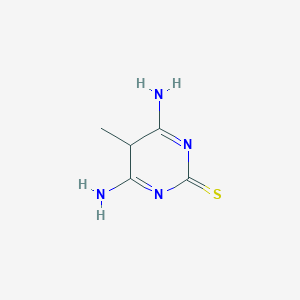
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
